N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide;hydrobromide
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Overview
Description
N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide;hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide;hydrobromide involves multiple steps, typically starting with the preparation of the thiazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial production methods often involve optimizing these synthetic routes to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The thiazole ring allows for various substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide;hydrobromide has a wide range of scientific research applications:
Biology: The compound’s ability to interact with various biological targets makes it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide;hydrobromide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S3.BrH/c1-3-13(22)21-16-18-9(2)14(26-16)12-8-25-15(20-12)19-10-4-6-11(7-5-10)27(17,23)24;/h4-8H,3H2,1-2H3,(H,19,20)(H2,17,23,24)(H,18,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSGWHBWGPMLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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